

2-Chloro-5-(methylsulfonyl)benzoic acid mechanism of action

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Compound of Interest

Compound Name: 2-Chloro-5-
(methylsulfonyl)benzoic acid

Cat. No.: B1349559

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Technical Guide: 2-Chloro-5- (methylsulfonyl)benzoic acid Executive Summary

This document addresses the inquiry regarding the mechanism of action of **2-Chloro-5-(methylsulfonyl)benzoic acid**. A thorough review of publicly available scientific literature and chemical databases reveals that this compound is predominantly utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.^{[1][2]} There is currently a lack of published research detailing its specific biological mechanism of action, molecular targets, or associated signaling pathways. This guide summarizes the available information on **2-Chloro-5-(methylsulfonyl)benzoic acid** and proposes a hypothetical research workflow for elucidating its potential pharmacological activity.

Physicochemical Properties

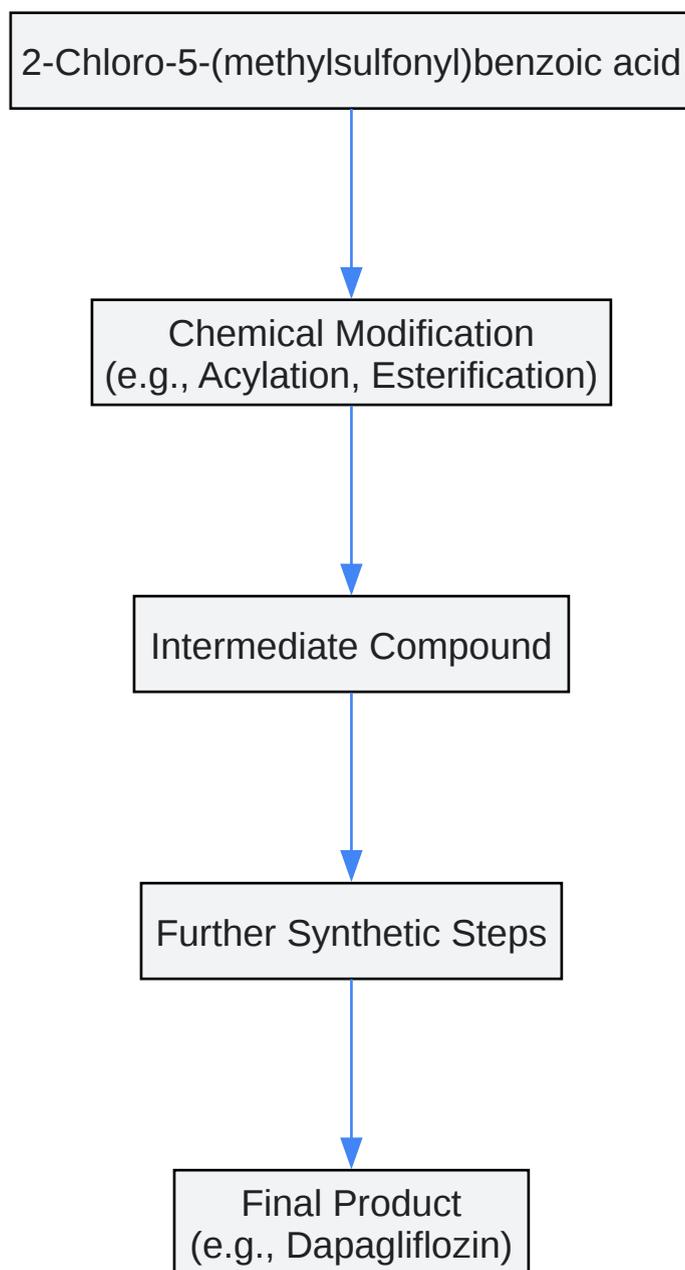
While data on the biological activity of **2-Chloro-5-(methylsulfonyl)benzoic acid** is not available, its physicochemical properties are well-documented.^{[3][4][5][6]} These properties are summarized in Table 1.

Property	Value	Source
CAS Number	89938-62-5	[1][5][6]
Molecular Formula	C ₈ H ₇ ClO ₄ S	[1][3][4][5][6]
Molecular Weight	234.66 g/mol	[1][3]
Appearance	White, gray, or beige powder	[1]
Melting Point	183-187 °C	[1]
Boiling Point	462.9°C at 760 mmHg (Predicted)	[2]
Density	1.507 g/cm ³ (Predicted)	[2]
IUPAC Name	2-chloro-5- (methylsulfonyl)benzoic acid	[3]

Known Applications: A Key Synthetic Intermediate

2-Chloro-5-(methylsulfonyl)benzoic acid is a crucial building block in organic synthesis.[1] Its chemical structure lends itself to various modifications, making it a valuable precursor for the synthesis of therapeutic agents and herbicides.[1] For instance, it is a documented intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][8][9][10][11]

The following diagram illustrates a simplified, conceptual representation of its role as a precursor in a multi-step synthesis.



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A conceptual diagram of a synthetic pathway.

Hypothetical Workflow for Elucidating Mechanism of Action

For a compound with unknown biological activity like **2-Chloro-5-(methylsulfonyl)benzoic acid**, a systematic approach is required to determine its mechanism of action. The following workflow outlines a potential research plan.

In Vitro Screening and Target Identification

The initial phase would involve screening the compound against a panel of known biological targets to identify potential interactions.

- **High-Throughput Screening (HTS):** The compound would be tested against a broad range of assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.
- **Target Identification:** If HTS yields a positive result, further studies such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed to identify the specific molecular target(s).

In Vitro Characterization

Once a target is identified, the interaction between the compound and the target needs to be characterized quantitatively.

- **Biochemical Assays:** Determine key parameters such as IC_{50} (half-maximal inhibitory concentration), EC_{50} (half-maximal effective concentration), K_i (inhibition constant), and K_d (dissociation constant) to quantify the compound's potency and affinity for the target.
- **Cell-Based Assays:** Investigate the compound's effect on cellular processes related to the target in relevant cell lines. This could involve measuring changes in second messenger levels, protein expression, or cell viability.

Signaling Pathway Analysis

Understanding how the compound's interaction with its target affects cellular signaling is crucial.

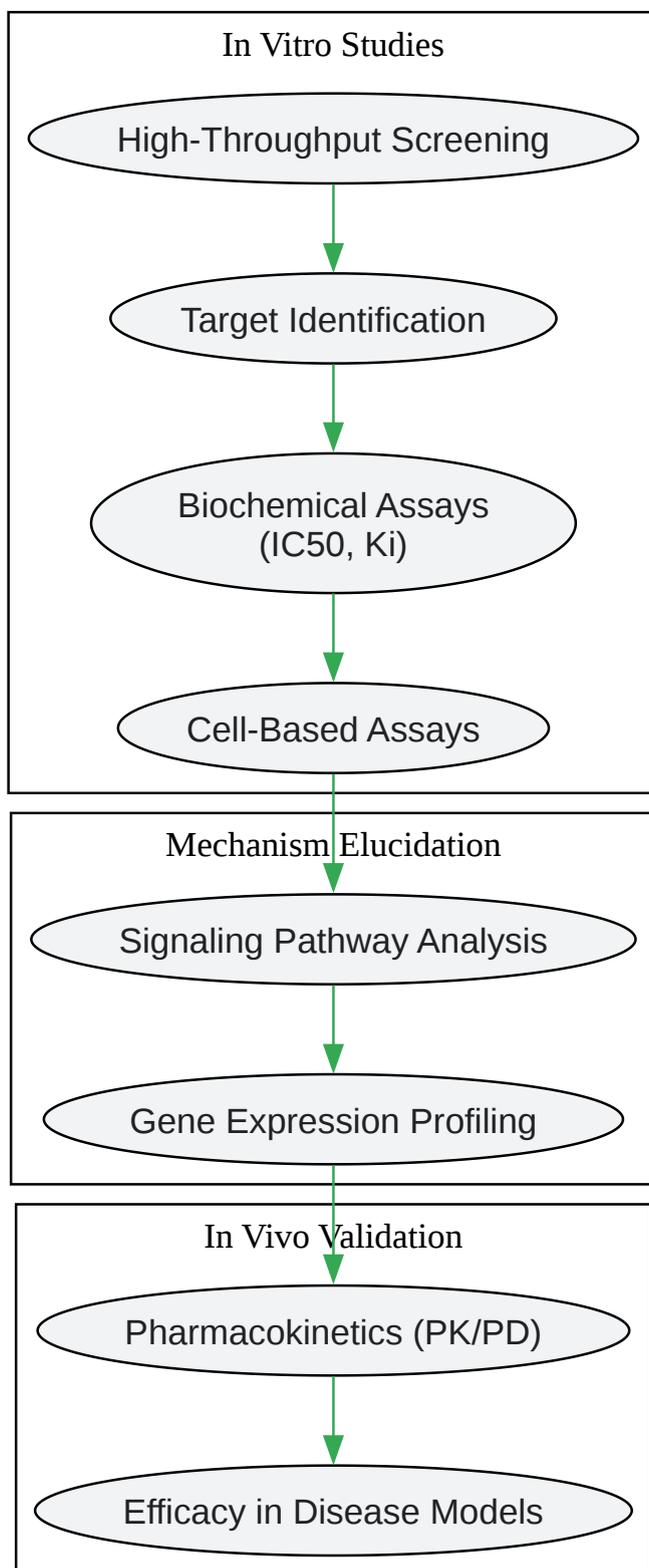
- **Western Blotting and Phospho-arrays:** To analyze the phosphorylation status of key proteins in the suspected signaling pathway.
- **Gene Expression Analysis:** Techniques like RT-qPCR or RNA sequencing can reveal changes in gene expression downstream of the target.

In Vivo Studies

If in vitro studies show promising results, the compound's effects are then evaluated in a living organism.

- Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its dose-response relationship in an animal model.
- Efficacy Studies: To assess the therapeutic potential of the compound in a relevant disease model.

The following diagram illustrates this hypothetical research workflow.



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A hypothetical workflow for mechanism of action studies.

Conclusion

In summary, **2-Chloro-5-(methylsulfonyl)benzoic acid** is a well-characterized chemical intermediate with significant applications in synthesis. However, its biological properties and mechanism of action remain unexplored within the public domain. The hypothetical workflow presented here provides a roadmap for future research that could uncover potential pharmacological activities of this and other similar compounds. For drug development professionals, this compound currently holds value as a precursor rather than a direct therapeutic agent. Further investigation is warranted to determine if it possesses any intrinsic biological activity of scientific or therapeutic interest.

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